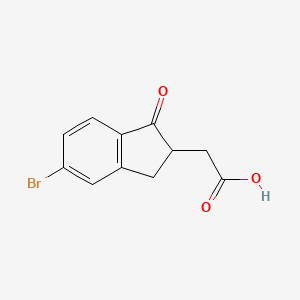

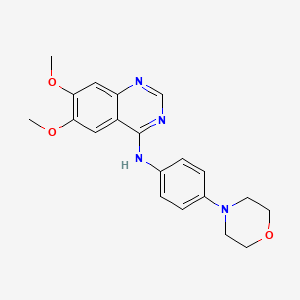

![molecular formula C15H12N2O3 B2491316 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 866133-36-0](/img/structure/B2491316.png)

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid, involves novel methods that continue to evolve. A critical aspect of these compounds' synthesis is the site-selective C-H functionalization, which allows for precise modifications at specific positions on the imidazo[1,2-a]pyridine scaffold. Transition metal catalysis, particularly palladium-catalyzed processes, plays a pivotal role in these syntheses, facilitating direct C-H arylation reactions with aryl halides, pseudohalides, or aryliodonium salts. This methodology enables the synthesis of multiply arylated heteroarenes, which are crucial for the compound's diverse applications (Rossi et al., 2014).

科学的研究の応用

Crystal Structure and Hirshfeld Surface Analysis

Research into the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives, including compounds similar to 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid, has provided insights into their molecular interactions and structural inclinations. For instance, studies have revealed how different substituents on the imidazo[1,2-a]pyridine core affect molecular orientation and interactions, which is crucial for understanding their chemical behavior and designing new compounds with desired properties (Dhanalakshmi et al., 2018).

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of imidazo[1,2-a]pyridine derivatives have been widely studied. Various methods have been developed for constructing the bicyclic imidazo[1,2-a]pyridine structure, offering pathways to a range of bioactive compounds. For example, research has demonstrated the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]pyridines and indoles, showcasing the versatility of these compounds in organic synthesis and their potential as intermediates in the development of pharmaceuticals (Khalafy et al., 2002).

Antiprotozoal Agents

Some derivatives of this compound have been investigated for their antiprotozoal activity. Novel dicationic imidazo[1,2-a]pyridines have shown strong DNA affinities and significant in vitro and in vivo activities against protozoal infections, suggesting potential applications in developing new treatments for diseases like trypanosomiasis and malaria (Ismail et al., 2004).

Breast Cancer Chemotherapy

Selenylated derivatives of imidazo[1,2-a]pyridines have been designed and tested for their efficacy against breast cancer cells. These compounds have demonstrated the ability to inhibit cell proliferation, induce DNA cleavage, and promote apoptosis, highlighting their potential as novel agents for breast cancer chemotherapy (Almeida et al., 2018).

Chemical Detoxification

Research into selenoester derivatives of imidazo[1,2-a]pyridine has explored their application in chemical detoxification, specifically for the treatment of mercury(II) chloride induced toxicity. These studies suggest that such compounds could play a role in mitigating the toxic effects of heavy metals (Sharma et al., 2018).

作用機序

Target of Action

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry It’s worth noting that imidazo[1,2-a]pyridines have been found to interact with various targets depending on their functionalization .

Mode of Action

Imidazo[1,2-a]pyridines have been found to exhibit significant activity through various mechanisms, such as transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridines have been found to be involved in a variety of biochemical pathways depending on their functionalization .

Result of Action

Imidazo[1,2-a]pyridines have been found to exhibit a broad spectrum of pharmacological and biological activities .

特性

IUPAC Name |

2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c1-20-12-5-2-10(3-6-12)13-9-17-8-11(15(18)19)4-7-14(17)16-13/h2-9H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXZLAQYXIHXOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2491236.png)

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide](/img/structure/B2491237.png)

![[Dimethyl(oxo)-lambda6-sulfanylidene]urea](/img/structure/B2491239.png)

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2491242.png)

![N-(2,4-dimethoxybenzyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2491248.png)

![ethyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2491250.png)

![1-(4-bromobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2491256.png)